Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate

Description

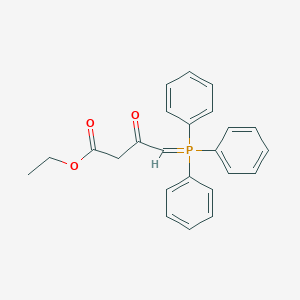

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate (CAS: 13148-05-5) is a specialized Wittig reagent with the molecular formula C₂₄H₂₃O₃P and a molecular weight of 390.419 g/mol . Structurally, it combines a β-keto ester moiety with a triphenylphosphoranylidene group, enabling its use in stereoselective alkene formation. This compound is particularly valued in heterocyclic synthesis, such as the preparation of quinolinone derivatives via Wittig olefination . Its stability under alkaline conditions and high stereoselectivity (favoring E-alkenes) distinguish it from other phosphoranylidene reagents .

Properties

IUPAC Name |

ethyl 3-oxo-4-(triphenyl-λ5-phosphanylidene)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23O3P/c1-2-27-24(26)18-20(25)19-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-17,19H,2,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXSFVCJCUXGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370136 | |

| Record name | Ethyl 3-oxo-4-(triphenyl-lambda~5~-phosphanylidene)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13148-05-5 | |

| Record name | Ethyl 3-oxo-4-(triphenyl-lambda~5~-phosphanylidene)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate can be synthesized through several methods. One common synthetic route involves the reaction of triphenylphosphine with ethyl acetoacetate in the presence of a base such as sodium hydride . The reaction proceeds through the formation of a phosphonium ylide intermediate, which then undergoes a Wittig reaction to yield the desired product.

Chemical Reactions Analysis

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is involved in various types of chemical reactions, including:

Michael Addition Reactions: It can undergo double Michael addition reactions to form polysubstituted cyclopentanones.

Cyclocondensation Reactions: It is used in the preparation of oxocyclohexenecarboxylates through cyclocondensation reactions.

Domino Condensation and Spirocyclization: It participates in asymmetric quadruple aminocatalytic three-component domino condensation and spirocyclization to form hydroindanes.

Common reagents and conditions used in these reactions include bases such as sodium hydride and catalysts like aminocatalysts. The major products formed from these reactions are often complex cyclic structures, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Organic Synthesis

1.1 C-C Bond Formation

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is primarily used as a reactant in C-C bond formation reactions. It acts as a nucleophile in the following reactions:

- Wittig Reaction : This reaction utilizes the compound to form alkenes by reacting with carbonyl compounds. The resulting alkenes can be further modified to synthesize complex natural products and pharmaceuticals. The Wittig reaction is well-regarded for its ability to create double bonds selectively, which is crucial for building intricate molecular architectures.

- Horner-Wadsworth-Emmons (HWE) Reaction : Similar to the Wittig reaction, the HWE reaction employs this compound as a nucleophile. It offers milder conditions and broader functional group compatibility, making it suitable for synthesizing α,β-unsaturated carbonyl compounds. These compounds are essential intermediates in organic synthesis and are often found in biologically active molecules.

1.2 Synthesis of Complex Molecules

This compound can also be used to synthesize various complex molecules through:

- Julia Olefination : This method allows for the formation of alkenes from carbonyl compounds using the ylide as a reagent, facilitating the construction of complex structures.

- Still-Gennari Modification : This modification of the HWE reaction provides access to α,β-unsaturated carbonyl compounds with enhanced selectivity and efficiency.

Pharmaceutical Applications

Although specific biological activity data for this compound is limited, its structural analogs have shown notable biological properties:

- Antimicrobial and Anticancer Activity : Compounds with similar structures often exhibit significant biological activities, including antimicrobial and anticancer effects. This raises interest in exploring this compound's potential therapeutic applications.

Materials Science

This compound serves as a precursor for various organophosphorus compounds that find applications in diverse fields such as:

- Agriculture : Organophosphorus compounds derived from this ylide are used in pesticides and herbicides.

- Materials Science : These compounds can be utilized in developing new materials with specific properties, enhancing their applicability in various industrial sectors.

Case Studies

Several studies have documented the applications of this compound:

Mechanism of Action

The mechanism of action of ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate involves its role as a phosphonium ylide. In reactions, it acts as a nucleophile, attacking electrophilic carbon atoms to form new carbon-carbon bonds. This mechanism is central to its use in Wittig and Michael addition reactions, where it facilitates the formation of complex organic structures.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate and related reagents:

Reactivity and Stereoselectivity

- This compound: Exhibits high stereoselectivity for E-alkenes due to the electron-withdrawing β-keto group stabilizing the transition state . For example, reactions with 3-acyl-4-hydroxyquinolin-2-ones yield E-4-ethoxycarbonylmethylene derivatives in >90% selectivity .

- Ethyl (triphenylphosphoranylidene)acetate : Produces alkenes with moderate selectivity, often requiring harsh conditions (e.g., refluxing xylene) .

- Horner-Emmons Reagents: Known for high E-selectivity but require strong bases (e.g., NaH) for ylide generation, limiting compatibility with sensitive substrates .

Stability and Reaction Conditions

- Alkaline Stability : this compound resists hydrolysis under mild alkaline conditions but decomposes in boiling ethylene glycol, forming complex mixtures . In contrast, Horner-Emmons reagents are more moisture-sensitive due to their phosphonate esters .

- Thermal Stability : Reactions with this compound typically occur in boiling xylene (138–144°C), though prolonged heating can lead byproducts .

Biological Activity

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is a synthetic compound that has garnered interest in organic and medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHOP and a molecular weight of approximately 390.41 g/mol. The compound features a triphenylphosphoranylidene group, which contributes to its reactivity in various chemical transformations.

The biological activity of this compound can be attributed to its ability to form carbon-carbon double bonds through reactions such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. These reactions allow the compound to act as a nucleophile, facilitating the synthesis of α,β-unsaturated carbonyl compounds, which are significant in medicinal chemistry for their diverse biological activities.

Research Findings

Case Study: Synthesis of Antitumor Compounds

Research has indicated that this compound can serve as a precursor in the synthesis of various antitumor agents. For instance, the preparation of 2-substituted pyridoacridines through thermolysis demonstrates its potential in developing new therapeutic agents.

Mechanistic Insights

The mechanism by which this compound exerts its effects likely involves nucleophilic attack on electrophilic centers in target molecules. This is particularly relevant in reactions with glyoxals leading to the formation of complex cyclic structures, which are valuable intermediates in drug synthesis .

Future Directions

Further research is essential to elucidate the specific biological activities of this compound. Potential areas of investigation include:

- In Vivo Studies: Conducting animal studies to assess antitumor and antimicrobial efficacy.

- Mechanistic Studies: Detailed mechanistic studies to understand how this compound interacts at the molecular level with biological targets.

- Structural Modifications: Exploring structural modifications to enhance biological activity or reduce toxicity.

Q & A

Q. What are the limitations of using this reagent in large-scale syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.